molecular formula C14H11ClFN3O B14950714 4-amino-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]benzohydrazide

4-amino-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]benzohydrazide

Cat. No.: B14950714
M. Wt: 291.71 g/mol
InChI Key: ABGMDKXZUJXLDO-QGMBQPNBSA-N
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Description

4-amino-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]benzohydrazide is a compound belonging to the class of acylhydrazine derivatives. These compounds are known for their diverse pharmacological activities, including anti-inflammatory, anti-tumor, and anti-tuberculosis properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]benzohydrazide typically involves the condensation of 4-aminobenzohydrazide with 2-chloro-6-fluorobenzaldehyde in the presence of anhydrous ethanol. The reaction mixture is stirred at room temperature, followed by the addition of concentrated acetic acid and heating to 50°C for several hours. The solvent is then evaporated to obtain the crude product, which is further purified by recrystallization from a mixture of ethanol and water .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-amino-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydrazide groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-amino-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]benzohydrazide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential anti-inflammatory and anti-tumor activities.

    Medicine: Explored for its pharmacological properties, including anti-tuberculosis effects.

    Industry: Utilized in the development of new materials and chemical sensors

Mechanism of Action

The mechanism of action of 4-amino-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound acts as a ligand, binding to metal ions and forming complexes that exhibit biological activity. These complexes can inhibit enzymes or interact with cellular components, leading to the observed pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N’-[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide
  • 4-chloro-N’-[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide
  • N’-[(2,6-dichlorophenyl)methylidene]-2-{[3-(trifluoromethyl)phenyl]amino}benzohydrazide

Uniqueness

4-amino-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]benzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro substituents enhances its reactivity and potential pharmacological activities compared to similar compounds .

Properties

Molecular Formula

C14H11ClFN3O

Molecular Weight

291.71 g/mol

IUPAC Name

4-amino-N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H11ClFN3O/c15-12-2-1-3-13(16)11(12)8-18-19-14(20)9-4-6-10(17)7-5-9/h1-8H,17H2,(H,19,20)/b18-8+

InChI Key

ABGMDKXZUJXLDO-QGMBQPNBSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)C2=CC=C(C=C2)N)F

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NNC(=O)C2=CC=C(C=C2)N)F

Origin of Product

United States

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